delta2-Cefteram
CAS No.: 104691-34-1
Cat. No.: VC21348904
Molecular Formula: C16H17N9O5S2
Molecular Weight: 479.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 104691-34-1 |
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Molecular Formula | C16H17N9O5S2 |
Molecular Weight | 479.5 g/mol |
IUPAC Name | (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h4-5,10-11,14H,3H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,11?,14-/m1/s1 |
Standard InChI Key | RGVZHTDOHDQKKK-YNDFCMETSA-N |
Isomeric SMILES | CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N |
SMILES | CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N |
Canonical SMILES | CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N |
Chemical Structure and Properties
Molecular Composition
Delta2-Cefteram exhibits specific chemical characteristics that define its activity and properties. The compound features a complex molecular structure containing multiple functional groups and heterocyclic rings.
Property | Description |
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Chemical Formula | C16H17N9O5S2 |
Molecular Weight | 479.5 g/mol |
IUPAC Name | (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
CAS Registry Number | 104691-34-1 |
The compound contains several key structural elements typical of cephalosporins, including the beta-lactam ring fused to a dihydrothiazine ring, a position-specific double bond (defining it as a delta-2 isomer), an aminothiazole ring, and a methoxyimino group. These structural features contribute significantly to its antimicrobial properties and stability profile.
Structural Identifiers
The complex structure of Delta2-Cefteram can be represented using various chemical notation systems that enable precise identification and characterization:
Identifier Type | Notation |
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SMILES | CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N |
Standard InChI | InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h4-5,10-11,14H,3H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,11?,14-/m1/s1 |
InChIKey | RGVZHTDOHDQKKK-YNDFCMETSA-N |
The distinctive features of Delta2-Cefteram include the methoxyimino side chain and the methyltetrazole substituent, which enhance its spectrum of activity against various bacterial pathogens and contribute to its beta-lactamase stability.
Synthesis and Metabolism
Synthetic Pathways
The synthesis of Delta2-Cefteram involves specific chemical transformations that determine its isomeric configuration. While direct synthesis information for Delta2-Cefteram is limited in the provided sources, related compounds like cefazolin provide insight into the general approach for creating delta-2 isomers of cephalosporins .
Research has demonstrated that delta-2 isomers can be synthesized through controlled isomerization of the corresponding delta-3 compounds . This process involves the migration of the double bond within the dihydrothiazine ring, resulting in the delta-2 configuration. The synthesis typically requires carefully controlled reaction conditions to direct the double bond to the desired position.
Metabolic Transformations
Delta2-Cefteram is notably identified as a metabolite of Cefteram, indicating its role in the biotransformation pathway of the parent compound. The metabolic conversion from Cefteram to Delta2-Cefteram involves specific enzymatic or chemical processes that alter the molecular configuration.
Studies on related cephalosporins have shown that the delta-3 to delta-2 isomerization can occur during metabolism, particularly under physiological conditions . This isomerization is part of a complex degradation pathway that has been represented by the following reaction scheme:
Delta-3 cephalosporin ester ⟶ Delta-2 cephalosporin ester ⟶ Delta-2 cephalosporin free acid
These transformations are subject to various catalytic factors, including general and specific base catalysis, which influence the rate and extent of isomerization .
Relationship to Other Cephalosporins
Comparison with Parent Compound
Delta2-Cefteram represents a structural variant of Cefteram, distinguished primarily by the position of a double bond within the cephalosporin nucleus. While Cefteram serves as the parent compound, Delta2-Cefteram emerges as a metabolite through specific biotransformation processes.
The relationship between these compounds is further illustrated by their prodrug derivatives. Delta-2-Cefteram Pivoxil (CAS No. 104712-44-9) is the pivaloyloxymethyl ester of Delta2-Cefteram, designed to enhance oral absorption through masking of the carboxylic acid group. This prodrug exhibits a molecular weight of 593.64 g/mol and the molecular formula C22H27N9O7S2, reflecting the additional pivaloyloxymethyl moiety.
Position Within Cephalosporin Classification
As a derivative of Cefteram, Delta2-Cefteram is related to third-generation cephalosporins, which are characterized by:
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Enhanced activity against Gram-negative bacteria
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Improved stability against beta-lactamase enzymes
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Extended spectrum of antimicrobial activity
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Modified side chains that enhance pharmacokinetic properties
The third-generation cephalosporins, including Cefteram and its derivatives, demonstrate particular efficacy against organisms causing meningitis and gonorrhea, while maintaining activity against certain Gram-positive bacteria.
Pharmacological Properties
Mechanism of Action
While specific pharmacological data on Delta2-Cefteram itself is limited in the provided sources, its mechanism can be inferred from the general properties of cephalosporins and the parent compound Cefteram.
Like other cephalosporins, Delta2-Cefteram would be expected to exert bactericidal effects by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition occurs through binding to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers. The disruption of this process compromises the structural integrity of the bacterial cell wall, ultimately leading to cell lysis and death.
Stability and Degradation
Research on the degradation kinetics of delta-2 cephalosporin derivatives provides insight into the stability profile of Delta2-Cefteram. Studies have shown that delta-2 isomers of cephalosporins undergo specific hydrolytic processes in buffer systems and human plasma .
In hydrolytic conditions, delta-2 cephalosporin esters primarily degrade to form delta-2 cephalosporin free acids . This process is influenced by multiple factors, including pH, temperature, and the presence of catalytic agents. The degradation pathways are subject to general and specific base catalysis, which can significantly affect the rate of hydrolysis .
Research Applications
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